

Spectral and Methodological Profile of 2-(4-Bromobenzyl)-1H-benzimidazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Bromobenzyl)-1H-benzimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a detailed experimental protocol for the synthesis of **2-(4-Bromobenzyl)-1H-benzimidazole**. The information presented is curated for professionals in the fields of chemical research and pharmaceutical development.

Spectral Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(4-Bromobenzyl)-1H-benzimidazole**. These values are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.5	br s	1H	N-H (benzimidazole)
~7.5-7.6	m	2H	Benzimidazole H-4/H-7
~7.45	d	2H	Bromobenzyl H-2'/H-6'
~7.2	d	2H	Bromobenzyl H-3'/H-5'
~7.1-7.2	m	2H	Benzimidazole H-5/H-6
~4.2	s	2H	-CH ₂ -

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~152	C=N (Benzimidazole C-2)
~143, ~135	Benzimidazole quarternary C-3a/C-7a
~137	Bromobenzyl C-1'
~131.5	Bromobenzyl C-3'/C-5'
~131	Bromobenzyl C-2'/C-6'
~122, ~121	Benzimidazole C-5/C-6
~120	Bromobenzyl C-4'
~118, ~111	Benzimidazole C-4/C-7
~35	-CH ₂ -

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3000	Broad	N-H stretch (benzimidazole)
~3100-3000	Medium	Aromatic C-H stretch
~1620	Medium	C=N stretch
~1450	Strong	Aromatic C=C stretch
~1070	Strong	C-Br stretch
~740	Strong	Ortho-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₁₄ H ₁₁ BrN ₂ [1]
Molecular Weight	287.16 g/mol [1]
Predicted [M+H] ⁺	m/z 287/289 (isotopic pattern for Br)

Experimental Protocols

The following section details the synthetic methodology for **2-(4-Bromobenzyl)-1H-benzimidazole**, followed by the protocols for its spectral analysis.

Synthesis of 2-(4-Bromobenzyl)-1H-benzimidazole

This synthesis is a one-pot reaction involving the condensation of o-phenylenediamine with 2-(4-bromophenyl)acetic acid.

Materials:

- o-phenylenediamine
- 2-(4-bromophenyl)acetic acid
- Polyphosphoric acid (PPA)
- Methanol
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Water
- Ethyl acetate
- Hexane

Procedure:

- In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and 2-(4-bromophenyl)acetic acid (1 equivalent) is prepared.
- Polyphosphoric acid is added as a catalyst and solvent.
- The reaction mixture is heated at a temperature of 150-160 °C for approximately 4 hours with constant stirring.
- The progress of the reaction is monitored by thin-layer chromatography (TLC) using an ethyl acetate:hexane solvent system.
- Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.
- The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until a pH of ~7-8 is achieved.
- The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

- The crude product is dried and then purified by recrystallization from an appropriate solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate-hexane gradient as the eluent.

Spectral Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer. A sample of 5-10 mg of the purified product is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) is used as an internal standard.

Infrared (IR) Spectroscopy:

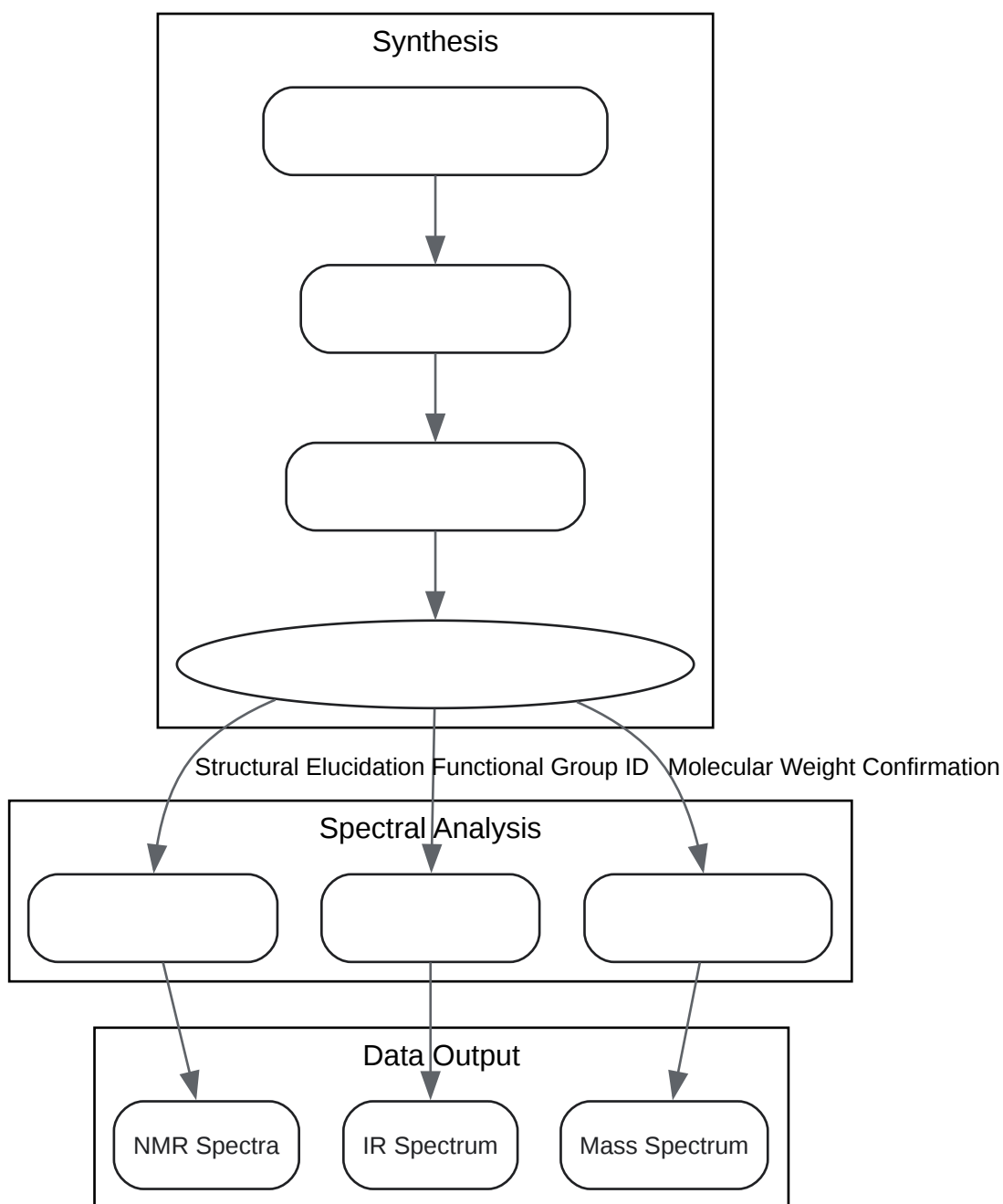
The IR spectrum is recorded on an FT-IR spectrometer. The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to confirm the elemental composition of the synthesized compound.

Visualized Workflow

The following diagram illustrates the logical workflow from synthesis to spectral characterization of **2-(4-Bromobenzyl)-1H-benzimidazole**.



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References

- 1. 1H-Benzimidazole, 2-[(4-bromophenyl)methyl]- | C₁₄H₁₁BrN₂ | CID 14289791 - PubChem [pubchem.ncbi.nlm.nih.gov]
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